N-([2,4'-bipyridin]-4-ylmethyl)thiophene-3-carboxamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)thiophene-3-carboxamide is a compound that features a bipyridine moiety linked to a thiophene ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives using palladium-catalyzed cross-coupling reactions.
Attachment of the thiophene ring: The thiophene ring can be introduced via a condensation reaction with a suitable thiophene precursor.
Formation of the carboxamide group: This step involves the reaction of the bipyridine-thiophene intermediate with an amine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine moiety can be reduced to form dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The thiophene ring can interact with biological membranes and proteins, modulating their function. The carboxamide group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(biphenyl-2-yl)-2-chloropyridine-3-carboxamide
- N-(biphenyl-2-yl)-3-thienyl-4-carboxamide
- N-(2-pyridyl)-3-thienyl-4-carboxamide
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)thiophene-3-carboxamide is unique due to the presence of both bipyridine and thiophene moieties, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(14-4-8-21-11-14)19-10-12-1-7-18-15(9-12)13-2-5-17-6-3-13/h1-9,11H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMVLURIEZVNHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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